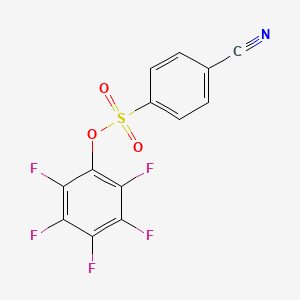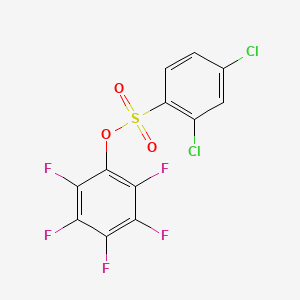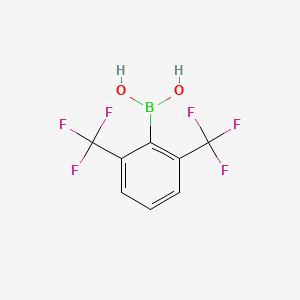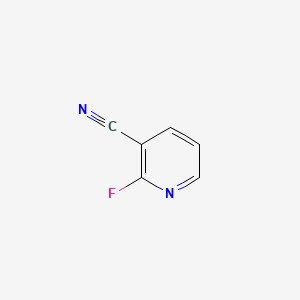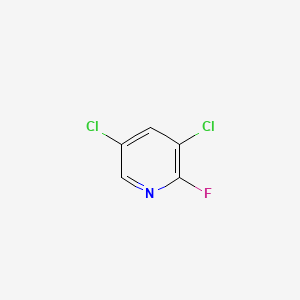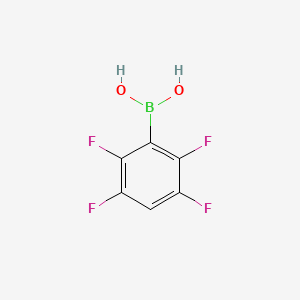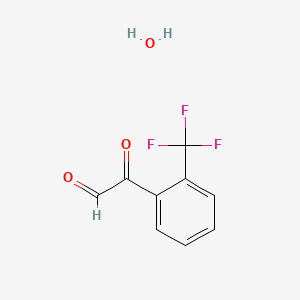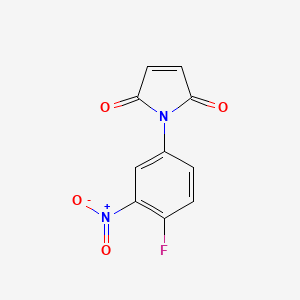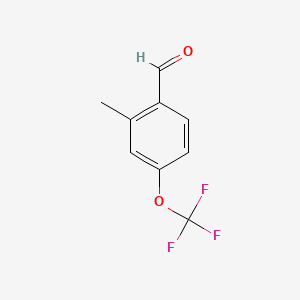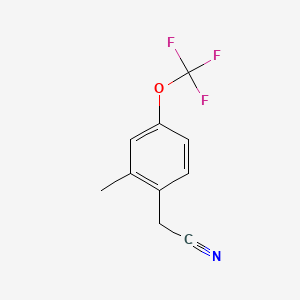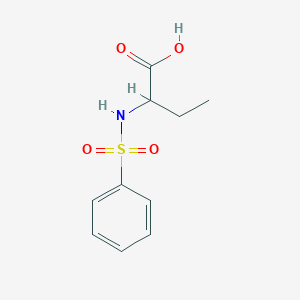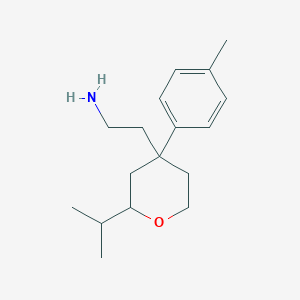
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine is a complex organic compound characterized by its unique tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor, such as a dihydropyran derivative, under acidic conditions.
Introduction of the isopropyl and p-tolyl groups: These groups are introduced through Friedel-Crafts alkylation reactions, using isopropyl chloride and p-tolyl chloride in the presence of a Lewis acid catalyst.
Attachment of the ethylamine group: The final step involves the nucleophilic substitution of an appropriate leaving group (e.g., a halide) with ethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action can include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-1-pyrrolidin-1-yl-ethanone: This compound shares a similar tetrahydropyran ring structure but differs in the presence of a pyrrolidinyl group instead of an ethylamine group.
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-methylamine: This compound is similar but has a methylamine group instead of an ethylamine group.
Uniqueness
2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydropyran ring structure, combined with the isopropyl, p-tolyl, and ethylamine groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)16-12-17(8-10-18,9-11-19-16)15-6-4-14(3)5-7-15/h4-7,13,16H,8-12,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVXHZLIZADOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387996 |
Source


|
| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672266-20-5 |
Source


|
| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

